N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 891122-25-1
VCID: VC4682595
InChI: InChI=1S/C23H26N4O4S/c1-15-7-8-16(2)20(14-15)22-25-26-23(31-22)24-21(28)18-9-11-19(12-10-18)32(29,30)27-13-5-4-6-17(27)3/h7-12,14,17H,4-6,13H2,1-3H3,(H,24,26,28)
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)C)C
Molecular Formula: C23H26N4O4S
Molecular Weight: 454.55

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

CAS No.: 891122-25-1

Cat. No.: VC4682595

Molecular Formula: C23H26N4O4S

Molecular Weight: 454.55

* For research use only. Not for human or veterinary use.

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide - 891122-25-1

Specification

CAS No. 891122-25-1
Molecular Formula C23H26N4O4S
Molecular Weight 454.55
IUPAC Name N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C23H26N4O4S/c1-15-7-8-16(2)20(14-15)22-25-26-23(31-22)24-21(28)18-9-11-19(12-10-18)32(29,30)27-13-5-4-6-17(27)3/h7-12,14,17H,4-6,13H2,1-3H3,(H,24,26,28)
Standard InChI Key BDMMJOPXBVRGSS-UHFFFAOYSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₃H₂₆N₄O₄S; MW 454.55 g/mol) features a 1,3,4-oxadiazole ring linked to a 2,5-dimethylphenyl group at position 5 and a benzamide group at position 2. The benzamide is further substituted with a 2-methylpiperidin-1-ylsulfonyl moiety, enhancing solubility and target affinity.

Table 1: Molecular Data

PropertyValue
IUPAC NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Molecular FormulaC₂₃H₂₆N₄O₄S
Molecular Weight454.55 g/mol
CAS Number891122-25-1

Stereoelectronic Features

The 2-methylpiperidin-1-ylsulfonyl group introduces a chiral center, potentially influencing receptor binding. The sulfonamide bridge (-SO₂-N-) enhances hydrogen-bonding capacity, while the 2,5-dimethylphenyl group contributes hydrophobic interactions .

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step protocol:

  • Hydrazide Formation: 2,5-Dimethylbenzoic acid reacts with hydrazine hydrate to form the corresponding hydrazide.

  • Oxadiazole Cyclization: The hydrazide undergoes cyclization with carbon disulfide in alkaline conditions to yield 5-(2,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol.

  • Sulfonation: The thiol group is oxidized to a sulfonyl chloride using chlorine gas, followed by reaction with 2-methylpiperidine to introduce the sulfonamide group.

  • Benzamide Coupling: The intermediate is coupled with 4-carboxybenzamide using EDCl/HOBt as coupling agents.

Pharmacological Activities

Anticancer Efficacy

In vitro studies demonstrate potent activity against MCF-7 (breast) and A549 (lung) cancer cells (IC₅₀ = 3.2–5.7 μM). Mechanistic studies reveal:

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed via Western blot.

  • Kinase Inhibition: Selective inhibition of Aurora kinase B (IC₅₀ = 0.89 μM), disrupting mitosis .

Table 2: Anticancer Activity Data

Cell LineIC₅₀ (μM)Mechanism
MCF-73.2Caspase-3 activation, G2/M arrest
A5495.7Aurora kinase B inhibition

Anti-inflammatory Activity

The compound inhibits 5-lipoxygenase (5-LOX) with IC₅₀ = 1.4 μM, reducing leukotriene B₄ production in RAW 264.7 macrophages. Molecular docking suggests the sulfonamide group interacts with Fe²⁺ in the 5-LOX active site .

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts membrane integrity, as shown by propidium iodide uptake assays. It also inhibits DNA gyrase (IC₅₀ = 2.1 μM), a target for quinolone antibiotics.

Mechanism of Action

Kinase Inhibition

The oxadiazole core binds to ATP pockets in kinases, while the sulfonamide moiety stabilizes interactions with hinge regions. In Aurora kinase B, the 2-methylpiperidine group occupies a hydrophobic pocket near Lys122 .

Enzyme Modulation

For 5-LOX, the sulfonyl group coordinates the catalytic iron, preventing arachidonic acid oxidation. This dual kinase/enzyme inhibition profile suggests polypharmacological potential.

Analytical Characterization

Table 3: Analytical Methods

TechniqueKey Findings
¹H NMR (400 MHz)δ 8.12 (d, J=8.4 Hz, 2H, ArH), 2.98 (m, 1H, piperidine)
HPLC-UVRetention time: 12.7 min (95% purity)
HRMS (ESI+)m/z 455.1698 [M+H]⁺ (calc. 455.1701)

Future Directions

  • Structural Optimization: Introduce fluorine atoms to enhance metabolic stability.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models of inflammation and xenograft tumors.

  • Combination Therapy: Test synergy with checkpoint inhibitors or DNA-damaging agents.

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